REACTION_SMILES
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[CH3:1][O:2][C:3]([C:4](=[CH:5][CH2:6][CH3:7])[c:8]1[n:9][c:10]([NH:13][C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[s:11][cH:12]1)=[O:21].[CH:25]([OH:26])([CH3:27])[CH3:28].[ClH:24].[Na+:23].[OH-:22].[OH2:29]>>[O:2]=[C:3]([C:4](=[CH:5][CH2:6][CH3:7])[c:8]1[n:9][c:10]([NH:13][C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[s:11][cH:12]1)[OH:21]
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Name
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CCC=C(C(=O)OC)c1csc(NC(=O)OC(C)(C)C)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC=C(C(=O)OC)c1csc(NC(=O)OC(C)(C)C)n1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
|
Smiles
|
CCC=C(C(=O)O)c1csc(NC(=O)OC(C)(C)C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |